Binding Affinity Enhancement: D-Configuration vs. L-Configuration in Boc-4-Trifluoromethyl-Phenylalanine
The stereochemistry of 4-trifluoromethylphenylalanine significantly impacts target binding. A 2024 Stanford University study demonstrated that peptides containing the D-isomer (Boc-4-trifluoromethyl-D-phenylalanine) exhibited a 6-fold higher binding affinity to human neutrophil elastase compared to peptides incorporating the corresponding L-isomer [1]. This stereospecific advantage translates directly to the Fmoc-D-Phe(4-CF3)-OH derivative, where the D-configuration is critical for enhancing binding interactions in certain protease targets.
| Evidence Dimension | Binding affinity (fold difference) |
|---|---|
| Target Compound Data | 6-fold higher binding affinity |
| Comparator Or Baseline | Boc-4-trifluoromethyl-L-phenylalanine (L-isomer) |
| Quantified Difference | 6-fold higher |
| Conditions | Binding assay to human neutrophil elastase using Boc-protected derivatives (inference to Fmoc analog) |
Why This Matters
This 6-fold affinity difference demonstrates that the D-enantiomer is not a trivial substitute for the L-form; it is a critical determinant of target engagement in protease inhibitor design, directly influencing the selection of Fmoc-D-Phe(4-CF3)-OH over its L-counterpart for specific SAR studies.
- [1] Kuujia.com. (2024). CAS 82317-83-7 (Boc-4-(trifluoromethyl)-D-phenylalanine). A 2024 study from Stanford University revealed that peptides containing this residue showed 6-fold higher binding affinity to human neutrophil elastase compared to their L-isomer counterparts. View Source
